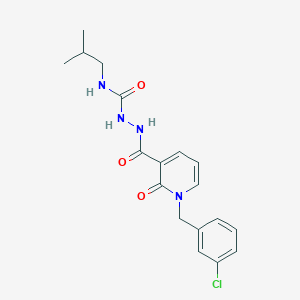![molecular formula C19H14F3N3O3 B2927183 1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 338412-62-7](/img/structure/B2927183.png)
1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrimidine derivative, which is a class of compounds that have a wide range of biological activities . Pyrimidines serve as the backbone for several important biomolecules like DNA and RNA. The trifluoromethyl group attached to the phenyl ring could potentially enhance the compound’s biological activity due to the unique physicochemical properties of fluorine .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzyl group attached to one of the carbons. It also has a trifluoromethyl group attached to a phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Behavior
The synthesis and characterization of pyrimidine derivatives, including compounds similar to "1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide," have been a significant area of research. These studies often explore the chemical reactions these compounds undergo, their potential as intermediates in the synthesis of more complex molecules, and their physical and chemical properties.
Synthetic Pathways
Research has explored various synthetic pathways for creating pyrimidine derivatives, highlighting the versatility and reactivity of these compounds. One study described the hydrogenolysis of corresponding benzyl esters and the transformation of benzyl esters to ethyl esters under specific conditions, suggesting a method for synthesizing related pyrimidine derivatives (Zigeuner, Knopp, & Blaschke, 1976).
Chemical Reactions and Properties
The chemical behavior of pyrimidine derivatives under various conditions has been another focus. For instance, the reaction of β-alkoxyvinyl trifluoromethyl ketones with acetamidine or benzamidine hydrochloride to produce pyrimidine derivatives has been reported, showcasing the compounds' potential in synthesis and the effect of different conditions on the product yield (Zanatta et al., 1998).
Potential Applications
While direct studies on "1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide" specifically were not found, the research on similar compounds suggests a broad interest in their potential applications, particularly in creating new materials and drugs. The modification of pyrimidine structures has been investigated for optimizing biological properties, indicating the compound's relevance in developing new therapeutic agents or materials with unique properties (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Wirkmechanismus
Zukünftige Richtungen
The future research directions for this compound could include further exploration of its biological activity, potential uses, and methods of synthesis. Given the wide range of activities exhibited by pyrimidine derivatives, this compound could have potential applications in various fields, including medicinal chemistry .
Eigenschaften
IUPAC Name |
3-benzyl-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c20-19(21,22)13-6-8-14(9-7-13)23-17(27)15-10-16(26)25(18(28)24-15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAICJXXCLXGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2927100.png)

![(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2927103.png)
![2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2927104.png)

![3,3-Dimethyl-4-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2927106.png)
![4-{2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2927109.png)


![3-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2927118.png)

![4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2927120.png)
![5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2927121.png)
![4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2927123.png)